![molecular formula C25H24FN5O6S B12385211 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. Its structure features a purine-pyridine fused ring system, a sulfonyl fluoride group, and a propylcarbamoyl linker, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Purine-Pyridine Fused Ring System: This step involves the cyclization of appropriate precursors to form the purine-pyridine fused ring system. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Propylcarbamoyl Group: The propylcarbamoyl group is introduced through a nucleophilic substitution reaction, where a suitable propylamine derivative reacts with an activated intermediate of the fused ring system.
Attachment of the Benzenesulfonyl Fluoride Group: The final step involves the sulfonylation of the intermediate compound with benzenesulfonyl fluoride. This reaction typically requires the use of a base, such as triethylamine, to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The reaction conditions are carefully controlled to ensure consistent product quality and minimize the formation of impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the purine-pyridine ring system, resulting in the formation of hydroxyl derivatives.
Substitution: The sulfonyl fluoride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form sulfonamide, sulfonate, and sulfonate ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media, depending on the specific oxidizing agent used.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly employed. The reactions are usually conducted in anhydrous solvents under inert atmosphere conditions.
Substitution: Nucleophilic substitution reactions often require the use of bases, such as sodium hydroxide or potassium carbonate, to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonamides, sulfonates, and hydroxylated or oxidized analogs. These products can exhibit different chemical and biological properties, making them valuable for further research and applications.
Applications De Recherche Scientifique
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. The sulfonyl fluoride group can react with serine residues in enzymes, leading to irreversible inhibition. This property makes it a valuable tool for studying enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes can be exploited for the development of new drugs targeting diseases such as cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic residues, such as serine, in the active site of enzymes. This covalent modification leads to irreversible inhibition of the enzyme, preventing it from catalyzing its normal biochemical reactions. The compound’s unique structure allows it to selectively target specific enzymes, making it a valuable tool for studying enzyme function and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group. The reactivity and applications of the sulfonyl chloride derivative can differ due to the different chemical properties of the sulfonyl chloride group.
4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonamide: This compound contains a sulfonamide group instead of a sulfonyl fluoride group. The sulfonamide derivative may exhibit different biological activity and reactivity compared to the sulfonyl fluoride compound.
Uniqueness
The uniqueness of 4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride lies in its combination of functional groups and its ability to undergo a wide range of chemical reactions. The presence of the sulfonyl fluoride group makes it particularly valuable for studying enzyme inhibition and developing enzyme inhibitors. Additionally, its complex structure allows for the exploration of new synthetic methodologies and the development of novel compounds with unique properties.
Propriétés
Formule moléculaire |
C25H24FN5O6S |
|---|---|
Poids moléculaire |
541.6 g/mol |
Nom IUPAC |
4-[3-(2,4-dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C25H24FN5O6S/c1-3-12-31-24(33)21-22(28-20-16-18(37-15-4-2)10-14-29(20)21)30(25(31)34)13-5-11-27-23(32)17-6-8-19(9-7-17)38(26,35)36/h2,6-10,14,16H,3,5,11-13,15H2,1H3,(H,27,32) |
Clé InChI |
GQJPGXUBGVKCMG-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=O)C2=C(N=C3N2C=CC(=C3)OCC#C)N(C1=O)CCCNC(=O)C4=CC=C(C=C4)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


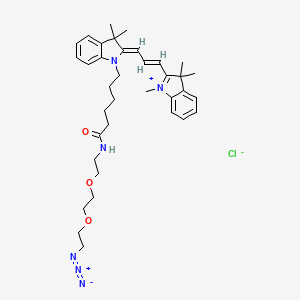
![tert-butyl N-[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutyl]carbamate](/img/structure/B12385135.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonanethioate](/img/structure/B12385139.png)
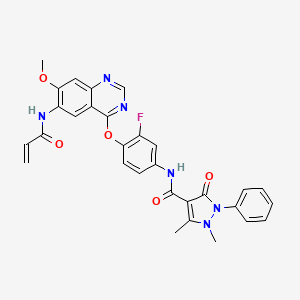
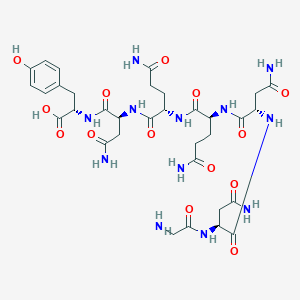
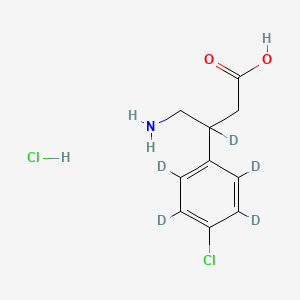

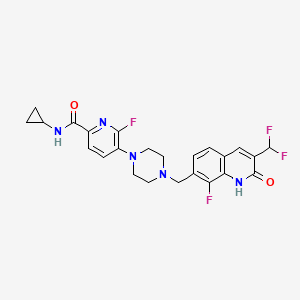
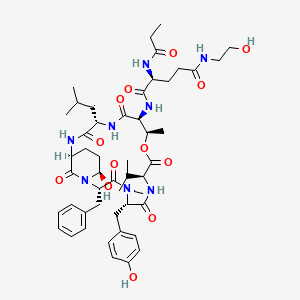
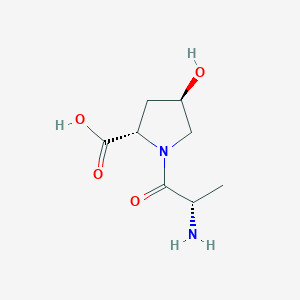

![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)
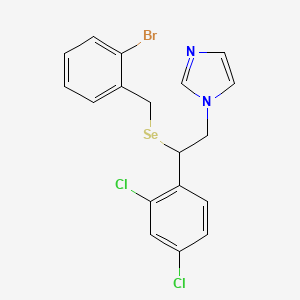
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12385194.png)
